![molecular formula C22H16F3N7O2 B2395236 3-(4-méthylbenzyl)-6-((3-(3-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)méthyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1105210-32-9](/img/structure/B2395236.png)
3-(4-méthylbenzyl)-6-((3-(3-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)méthyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H16F3N7O2 and its molecular weight is 467.412. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux énergétiques
Composé 5 : Explosif secondaire : Ce composé présente une insensibilité remarquable aux stimuli externes (IS = 43 J) et des performances de détonation calculées très bonnes (Dv = 9 408 m/s et P = 37,8 GPa). Ces propriétés sont comparables à celles de l’étalon actuel des explosifs secondaires, le CL-20. En tant que tel, le composé 5 est prometteur comme explosif secondaire .
Composé 10 : Explosif résistant à la chaleur : Le composé 10 affiche une densité mesurée de 1,91 g/cm³ à 20 °C, une excellente stabilité thermique (Td = 305 °C) et des performances de détonation calculées impressionnantes (Dv = 9 200 m/s et P = 34,8 GPa). Il surpasse les explosifs résistants à la chaleur existants, ce qui en fait un candidat de choix pour les applications résistantes à la chaleur .
Composés 14, 17 et 19 : Explosifs primaires : Ces composés sont très sensibles (IS ≤ 2 J), mais présentent d’excellentes performances de détonation calculées (Dv ≥ 8 690 m/s et P ≥ 30,2 GPa). Leurs caractéristiques attrayantes suggèrent des applications potentielles en tant qu’explosifs primaires .
Chimie organique de synthèse
Dérivés de l’α-trifluorométhylstyrène : Ces dérivés servent d’intermédiaires de synthèse polyvalents pour la préparation de composés fluorés plus complexes. Leur synthèse et leurs mécanismes ont été étudiés de manière systématique, ce qui en fait des outils précieux en chimie organique de synthèse .
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N7O2/c1-13-5-7-14(8-6-13)10-32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-34-17)15-3-2-4-16(9-15)22(23,24)25/h2-9,12H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCWOWOFTBOLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
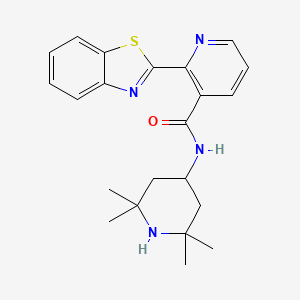
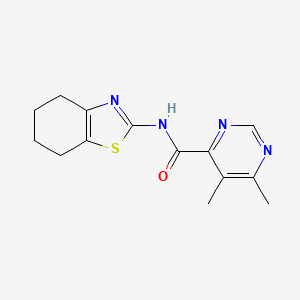
![1-(2,5-dimethylphenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2395162.png)
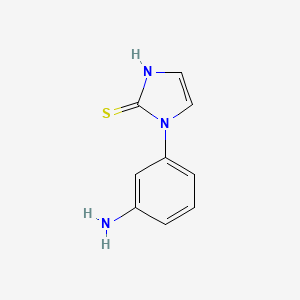
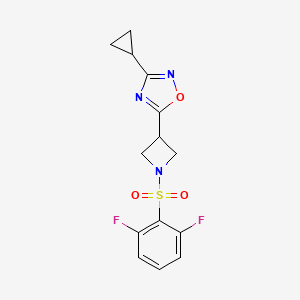
![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)

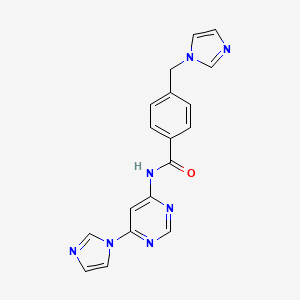
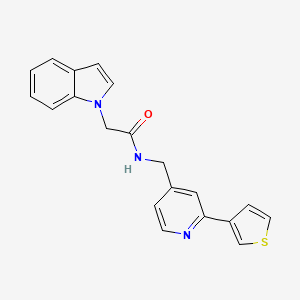
![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)
![2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2395174.png)
![methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B2395175.png)
